(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is a versatile chemical compound used in scientific research. It exhibits intriguing properties, making it valuable for applications in pharmaceutical development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like L-selectride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Pharmaceutical Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific reactions it undergoes. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Another compound with similar structural features.
Uniqueness
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific structural configuration and the presence of both amino and bromophenyl groups, which confer distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOGHBMEBEJGF-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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